molecular formula C19H21N5O4S B2859637 Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate CAS No. 895004-37-2

Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

Cat. No. B2859637
CAS RN: 895004-37-2
M. Wt: 415.47
InChI Key: YLRZINQCYVTEIW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a complex organic compound. It belongs to a class of compounds known as 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . These compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .


Synthesis Analysis

The synthesis of these compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate . The reaction does not stop at the formation of pyrrolo[3,2-d]pyrimidine, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed innovative methods for synthesizing various heterocyclic compounds incorporating thiadiazole, triazolo, and pyrimidine moieties. These compounds exhibit potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Similarly, another study focused on the synthesis of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate and its spectral, DFT/B3LYP, molecular docking analyses, suggesting its potential as a cancer inhibitor (Sert et al., 2020).

Antimicrobial and Antitumor Activities

Some newly synthesized thienopyrimidine derivatives have shown pronounced antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Bhuiyan et al., 2006). Moreover, pyridotriazolopyrimidines have been evaluated as antitumor agents, with certain compounds displaying promising activity against cancer cell lines, indicating their potential in cancer treatment (Abdallah et al., 2017).

Fluorescent Properties and Tuberculostatic Activity

The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives and the study of their fluorescent properties have been conducted, evaluating some compounds as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986). Additionally, 4-(Het)aryl-4,7-dihydroazolopyrimidines have been synthesized and analyzed for tuberculostatic activity, with structural analogs of antituberculous agents showing potential as new treatments for tuberculosis (Titova et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the broad spectrum of activities displayed by similar compounds , it could be of interest to investigate its potential uses in medical and pharmaceutical applications.

properties

IUPAC Name

ethyl 2-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-3-7-12-10-15(25)21-18-22-23-19(24(12)18)29-11-16(26)20-14-9-6-5-8-13(14)17(27)28-4-2/h5-6,8-10H,3-4,7,11H2,1-2H3,(H,20,26)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRZINQCYVTEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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